molecular formula C10H13I B3057833 1-Iodo-4-isobutylbenzene CAS No. 85609-09-2

1-Iodo-4-isobutylbenzene

Cat. No.: B3057833
CAS No.: 85609-09-2
M. Wt: 260.11 g/mol
InChI Key: YLXHPJSTZKDDLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Iodo-4-isobutylbenzene is an organic compound with the molecular formula C10H13I. It is a derivative of benzene, where an iodine atom is substituted at the para position relative to an isobutyl group.

Mechanism of Action

Target of Action

1-Iodo-4-isobutylbenzene is a derivative of benzene, which is known to undergo electrophilic aromatic substitution . The primary target of this compound is the benzene ring, which contains six pi electrons delocalized in six p orbitals above and below the plane of the ring . This aromatic ring is especially stable and wants to be retained during reactions .

Mode of Action

The interaction of this compound with its target involves a two-step mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

It’s known that benzene derivatives can undergo reactions such as hydrogenation . For example, the hydrogenation of 1-iodo-4-nitrobenzene has been studied as a model reaction to assess the performance of various catalysts .

Result of Action

The result of the action of this compound is the formation of a substituted benzene ring . This occurs through the electrophilic aromatic substitution mechanism, where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate, and a proton is then removed from this intermediate .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be kept in a dark place, sealed in dry conditions, and at room temperature . Furthermore, the performance of the compound in reactions such as hydrogenation can be affected by factors such as the choice of catalyst and reaction temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodo-4-isobutylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the iodination of 4-isobutylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions, ensuring the preservation of the aromatic ring .

Industrial Production Methods: Industrial production of this compound often involves the use of catalytic processes to enhance yield and efficiency. For instance, the use of a sodium-potassium catalyst on activated carbon can facilitate the addition of iodine to 4-isobutylbenzene .

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-4-isobutylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding iodinated benzoic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the iodine atom can yield 4-isobutylbenzene.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Iodo-4-isobutylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in radiolabeling studies due to the presence of iodine, which has isotopes useful in tracing biological pathways.

    Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory drugs.

    Industry: The compound is used in the production of specialty chemicals and materials

Comparison with Similar Compounds

Uniqueness: 1-Iodo-4-isobutylbenzene is unique due to the presence of the bulky isobutyl group, which can influence the steric and electronic properties of the compound. This makes it particularly useful in the synthesis of sterically hindered molecules and in studies involving the effects of bulky substituents on reaction mechanisms .

Properties

IUPAC Name

1-iodo-4-(2-methylpropyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13I/c1-8(2)7-9-3-5-10(11)6-4-9/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLXHPJSTZKDDLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13I
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60464467
Record name 1-Iodo-4-isobutylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60464467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85609-09-2
Record name 1-Iodo-4-isobutylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60464467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Iodo-4-isobutylbenzene
Reactant of Route 2
Reactant of Route 2
1-Iodo-4-isobutylbenzene
Reactant of Route 3
Reactant of Route 3
1-Iodo-4-isobutylbenzene
Reactant of Route 4
1-Iodo-4-isobutylbenzene
Reactant of Route 5
1-Iodo-4-isobutylbenzene
Reactant of Route 6
Reactant of Route 6
1-Iodo-4-isobutylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.